9N-Trityl Guanine-13C2,15N
Description
Significance of Stable Isotope Tracers in Mechanistic Elucidation of Biological Pathways
Stable isotope tracers have become indispensable in the study of metabolic pathways. nih.govspringernature.com By replacing atoms in a molecule with their heavier, non-radioactive isotopes (like carbon-13 for carbon-12, or nitrogen-15 (B135050) for nitrogen-14), researchers can track the journey of these molecules through complex biochemical networks. nih.govspringernature.com This technique, often coupled with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the unambiguous identification and quantification of metabolites and their transformation products. springernature.comacs.org This approach, known as Stable Isotope Resolved Metabolomics (SIRM), provides unparalleled insights into the connectivity and rates of metabolic reactions, which is crucial for understanding both normal physiology and disease states like cancer and diabetes. nih.govspringernature.com
The Role of Guanine (B1146940) Derivatives as Probes in Nucleic Acid and Purine (B94841) Metabolism Studies
Guanine, a fundamental component of DNA and RNA, and its derivatives are central to numerous cellular processes, including genetic information storage, energy transfer, and signaling. otsuka.co.jpmedchemexpress.com Modified guanine derivatives serve as invaluable probes for investigating these functions. For instance, fluorescent guanosine (B1672433) mimics can be used to study the folding and dynamics of complex nucleic acid structures like G-quadruplexes. oup.comnih.gov Furthermore, guanine derivatives are instrumental in studying the enzymes involved in nucleic acid metabolism and modification, such as tRNA-guanine transglycosylases. vulcanchem.com The ability to synthesize and incorporate specifically modified guanine analogs into nucleic acids allows researchers to dissect the structural and functional roles of individual residues. tandfonline.comoup.com
Overview of Multi-Isotopic Labeling (13C, 15N) Strategies for Comprehensive Biological Investigations
While single-isotope labeling is powerful, the simultaneous use of multiple stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), offers a more detailed and comprehensive view of metabolic processes. nih.govembopress.org This dual-labeling strategy allows for the simultaneous tracing of both the carbon and nitrogen backbones of molecules, providing critical information about the interplay between different metabolic pathways, such as carbon and nitrogen assimilation. embopress.org Multi-isotope labeling significantly enhances the confidence of metabolite identification in mass spectrometry by constraining the possible elemental compositions. doi.org This approach is particularly valuable for complex systems and has been applied to study everything from plant biochemistry to microbial metabolism. nih.govembopress.org
Properties
CAS No. |
1329799-77-0 |
|---|---|
Molecular Formula |
C24H19N5O |
Molecular Weight |
396.428 |
IUPAC Name |
2-amino-9-trityl-3H-purin-6-one |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |
InChI Key |
JPRZNDHSBUBJNH-DROVMUMNSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonyms |
2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N; |
Origin of Product |
United States |
Synthetic Methodologies for Site Specific Isotopic Labeling of Guanine Derivatives
Strategies for Introducing ¹³C and ¹⁵N Isotopes into Guanine (B1146940) Scaffolds
Precursor-Based Labeling Approaches for Labeled Nucleoside Synthesis
A fundamental approach to isotopic labeling involves the use of precursors that are already enriched with the desired isotopes. This "bottom-up" strategy allows for the precise placement of ¹³C and ¹⁵N atoms within the purine (B94841) ring system of guanine. The synthesis typically begins with simple, commercially available labeled compounds that are then chemically transformed in a stepwise manner to construct the final guanine derivative. For instance, the synthesis of guanine labeled with both ¹³C and ¹⁵N can be achieved starting from precursors like labeled glycine. nih.gov
| Labeled Precursor | Resulting Labeled Positions in Guanine |
| [¹³C]Formamide | ¹³C at C8 |
| [¹⁵N]Ammonia | ¹⁵N at N1 and exocyclic N2 |
| [¹³C, ¹⁵N]Glycine | ¹³C at C4, C5; ¹⁵N at N7 |
Enzymatic and Chemoenzymatic Methods for Isotopic Incorporation into Guanine Derivatives
Enzymatic and chemoenzymatic methods provide highly selective and often more efficient alternatives to traditional chemical synthesis for isotopic labeling. harvard.edu These approaches utilize the inherent specificity of enzymes to catalyze reactions at particular sites on the guanine nucleoside or nucleotide. nih.govnih.govoup.com
A common chemoenzymatic strategy employs nucleoside phosphorylases, which can catalyze the reversible breakdown of a nucleoside into its constituent base and sugar phosphate (B84403). By using a labeled guanine base with an unlabeled sugar phosphate, or vice versa, in the presence of the appropriate enzyme, an isotopically labeled guanosine (B1672433) can be synthesized. nih.gov For example, purine nucleoside phosphorylase (PNP) is instrumental in this process. Another key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can be used to produce labeled guanosine monophosphate (GMP) from a labeled guanine base. nih.gov
Enzymes from the de novo purine biosynthesis pathway can also be harnessed to produce labeled guanine nucleotides. ru.nl By supplying labeled precursors like [¹⁵N]glutamine or [¹³C]glucose to engineered microorganisms or cell-free systems, it is possible to generate a variety of labeled nucleosides and nucleotides, including guanosine triphosphate (GTP). baseclick.eu Chemoenzymatic methods have been developed to label ATP and GTP site-specifically with high yields, in some cases up to 90%. nih.govoup.com
| Enzyme | Reaction Catalyzed |
| Purine Nucleoside Phosphorylase (PNP) | Guanosine ↔ Guanine + Ribose-1-phosphate |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Guanine + PRPP → GMP + PPi |
| IMP Dehydrogenase | IMP → XMP |
| GMP Synthetase | XMP + Glutamine + ATP → GMP + Glutamate + AMP + PPi |
Methodologies for Trityl Protection in Complex Nucleoside Synthesis
In the multi-step synthesis of modified nucleosides like 9N-Trityl Guanine-¹³C₂,¹⁵N, it is essential to use protecting groups to shield reactive functional groups from unwanted side reactions. The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group frequently used for this purpose. In the case of 9N-Trityl Guanine, the trityl group is strategically placed at the N9 position of the guanine base.
Selective Trityl Group Incorporation for Positional Control in Guanine Analogues
The selective attachment of a trityl group to the N9 position of guanine, while leaving other reactive sites like the exocyclic amino group (N2) and any sugar hydroxyls untouched, requires precise control of the reaction conditions. The direct tritylation of guanosine typically results in the protection of the more reactive 5'-hydroxyl group of the sugar. umich.edu To achieve N9-tritylation of the guanine base itself, one would typically start with guanine and react it with trityl chloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF).
A significant challenge in the synthesis of 9N-Trityl Guanine is achieving high regioselectivity for the N9 position over the N7 position. The reaction conditions can greatly influence the distribution of isomers. The bulky nature of the trityl group generally favors substitution at the less sterically hindered N9 position. researchgate.net The incorporation of the stable isotopes into the guanine scaffold must be completed before the tritylation step or be present in the starting materials.
Applications in Elucidating Enzymatic Mechanisms and Reaction Pathways
Probing Guanine-Modifying Enzyme Kinetics and Substrate Recognition
The ability to introduce heavy isotopes into a substrate without significantly altering its chemical properties provides a powerful method for studying enzyme mechanisms. The slight mass difference is enough to alter bond vibrational frequencies, which can affect the rate of bond-breaking or bond-forming steps in a reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), offers profound insights into the transition state of an enzyme-catalyzed reaction. nih.gov
Purine (B94841) Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of N-ribosidic bonds in 6-oxypurine nucleosides like guanosine (B1672433) and inosine. pnas.orgnih.gov KIE studies have been instrumental in defining the transition state of the PNP-catalyzed reaction as having significant Sₙ1 character, with a near-fully dissociated ribocation. pnas.org
By synthesizing guanosine from 9N-Trityl Guanine-¹³C₂,¹⁵N, researchers can create substrates with labels at specific positions in the purine ring. When PNP processes this labeled guanosine, the rate of the chemical step can be compared to that of the unlabeled substrate. These experiments, often involving pre-steady-state kinetics, can reveal which atoms are involved in the rate-limiting step of catalysis. pnas.orgpnas.org Furthermore, researchers have extended this principle by creating "heavy enzymes"—PNP in which all amino acids, or specific types of amino acids, are uniformly labeled with ¹³C, ¹⁵N, and ²H. pnas.orgpnas.orgnih.gov Comparing the activity of light and heavy enzymes reveals how protein dynamics on a femtosecond timescale are coupled to the chemical events at the active site. pnas.orgnih.gov For instance, studies on fully labeled [¹³C, ¹⁵N]PNP showed a reduced rate for the chemical step, demonstrating that protein mass and its associated vibrational modes are linked to barrier crossing at the transition state. pnas.org
| Enzyme Construct | Isotopic Label | Enzyme KIE (klight/kheavy) | Finding | Citation |
| Wild-Type PNP | Uniform [13C, 15N] | 1.18 | Slower chemistry, indicating coupling of protein vibrational modes to catalysis. | pnas.org |
| Wild-Type PNP | Uniform [2H, 13C, 15N] | 1.36 | Additive mass effect slows chemistry further. | pnas.orgnih.gov |
| F159Y Mutant PNP | Uniform [13C, 15N, 2H] | 0.75 | Inverse KIE; heavy enzyme is faster, a rare effect achieved through rational design to alter transition state dynamics. | pnas.org |
| Asn-labeled PNP | Heavy Asn in light PNP | 0.78 | Inverse KIE; demonstrates that localizing mass changes to a key active site residue (Asn243) can enhance catalysis. | pnas.orgnih.gov |
| Asn-labeled PNP | Light Asn in heavy PNP | 0.71 | Inverse KIE; confirms the critical role of Asn243 dynamics in transition state formation. | pnas.orgnih.gov |
This table presents selected kinetic isotope effect (KIE) data from studies on human Purine Nucleoside Phosphorylase (PNP), illustrating how isotopic labeling of the enzyme itself can be used to probe catalytic mechanisms. The Enzyme KIE is the ratio of the chemical rate for the light (natural abundance) enzyme to the heavy (isotopically labeled) enzyme.
DNA glycosylases are essential enzymes in the base excision repair (BER) pathway, responsible for identifying and removing damaged or mismatched bases from DNA. oup.comacs.org A common form of oxidative DNA damage is the conversion of guanine (B1146940) to 8-oxoguanine (8-oxoG), which is highly mutagenic. mdpi.com The human DNA glycosylase hOGG1 recognizes and excises 8-oxoG. acs.orgmdpi.com
To study the mechanism of enzymes like hOGG1, researchers synthesize short DNA strands (oligonucleotides) containing a single, site-specific lesion. oup.com A labeled compound like 9N-Trityl Guanine-¹³C₂,¹⁵N can be chemically converted to its 8-oxo derivative and then, after deprotection and conversion to a phosphoramidite (B1245037) building block, incorporated into a specific position in a synthetic DNA duplex. atdbio.compnas.org When this labeled DNA substrate is incubated with the glycosylase, the enzyme excises the labeled 8-oxoG base. The isotopic labels allow for unambiguous detection and quantification of the excised base and the resulting DNA fragments by mass spectrometry, providing a precise measure of the enzyme's glycosylase and lyase activities. oup.com This approach is critical for understanding substrate recognition, enzyme turnover, and the coordination of subsequent steps in the BER pathway. oup.commdpi.com
Tracing Carbon and Nitrogen Fluxes in Biosynthetic Pathways
Stable isotope tracers are indispensable for metabolic flux analysis, a technique used to measure the rates of reactions within a metabolic network. uky.eduoup.com By supplying cells with nutrients enriched in heavy isotopes like ¹³C and ¹⁵N, scientists can track the atoms as they are incorporated into downstream metabolites, revealing the activity of different pathways. researchgate.net
The de novo synthesis pathway constructs purine rings from simpler metabolic precursors. uky.eduoup.com The atoms that form the purine ring are derived from several sources, as detailed in the table below. To measure the activity of this pathway, cells are cultured with labeled precursors, such as [¹⁵N,¹³C₂]-glycine or [¹⁵N]-glutamine. biorxiv.org The extent of label incorporation into the final purine nucleotide pool (e.g., ATP and GTP) is then quantified by MS. researchgate.netbiorxiv.org This method allows researchers to determine how various conditions, such as nutrient availability or oncogenic mutations, affect a cell's ability to synthesize purines from scratch. oup.combiorxiv.org While 9N-Trityl Guanine-¹³C₂,¹⁵N is a pre-formed purine and not a precursor for this pathway, the labeling principles it embodies are central to these investigations.
| Atom in Purine Ring | Metabolic Source | Labeled Precursor for Tracing | Citation |
| N1 | Aspartate | 15N-Aspartate | mdpi.com |
| C2 | Formate (from Serine) | 13C-Serine | mdpi.com |
| N3 | Glutamine | 15N-Glutamine | mdpi.combiorxiv.org |
| C4 | Glycine | 13C-Glycine | mdpi.combiorxiv.org |
| C5 | Glycine | 13C-Glycine | mdpi.combiorxiv.org |
| N7 | Glycine | 15N-Glycine | mdpi.combiorxiv.org |
| C6 | CO₂ (Bicarbonate) | NaH¹³CO₃ | mdpi.com |
| C8 | Formate (from Serine) | 13C-Serine | mdpi.com |
| N9 | Glutamine | 15N-Glutamine | mdpi.combiorxiv.org |
This table shows the metabolic precursors for each atom in the purine ring, which is the basis for using stable isotope tracers to measure de novo synthesis flux.
In addition to de novo synthesis, cells can recycle purines from the breakdown of nucleic acids or from extracellular sources via salvage pathways. aacrjournals.orgresearchgate.net The key enzyme for guanine salvage is hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which converts guanine directly into guanosine monophosphate (GMP). aacrjournals.orgresearchgate.net Many cancer cells exhibit altered metabolism and show differential reliance on de novo versus salvage pathways, making these pathways attractive therapeutic targets. aacrjournals.orgresearchgate.net
An isotopically labeled guanine, derived from a precursor like 9N-Trityl Guanine-¹³C₂,¹⁵N, is the ideal tool to directly trace the flux through the guanine salvage pathway. aacrjournals.orgnih.gov In a typical experiment, cells are grown in a medium containing the labeled guanine. Mass spectrometry is then used to measure the fraction of the intracellular GMP pool that has become labeled. aacrjournals.org By simultaneously providing a different labeled precursor for the de novo pathway (e.g., [¹⁵N]-glutamine), researchers can quantify the relative contribution of both pathways to the total purine nucleotide supply. aacrjournals.orgnih.gov Studies have used this approach to show that in some cancer cells, knocking out the HPRT1 salvage enzyme leads to a compensatory increase in de novo synthesis, highlighting the metabolic plasticity of these cells. aacrjournals.org This dual-tracing strategy is crucial for understanding metabolic reprogramming in disease and for evaluating the efficacy of drugs that target purine metabolism. aacrjournals.orgresearchgate.net
Monitoring DNA Replication and Repair Fidelity
The integrity of the genome is constantly challenged by endogenous and exogenous agents, necessitating robust DNA replication and repair mechanisms. Isotopically labeled nucleic acids, synthesized using precursors like 9N-Trityl Guanine-13C2,15N, are invaluable for studying these processes with high precision.
The fidelity of DNA polymerases is paramount for accurate DNA replication. Stable isotope labeling allows for the detailed assessment of polymerase activity and the dynamics of nucleotide incorporation. In this approach, DNA oligonucleotides are synthesized to serve as templates for DNA polymerase assays. The synthesis of these templates can incorporate ¹³C and ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs), which are generated from precursors like this compound.
Enzymatic methods, employing DNA polymerases such as Taq polymerase or the Klenow fragment of DNA polymerase I, are used to create uniformly labeled DNA strands from these labeled dNTPs. nih.gov This allows researchers to monitor the incorporation of nucleotides into a new DNA strand. By using mass spectrometry to analyze the products, the precise rate and accuracy of the polymerase can be determined. For instance, a study might involve a template strand and a primer, to which a DNA polymerase adds labeled dNTPs. The resulting elongated, labeled DNA can be purified and analyzed to quantify the polymerase's efficiency and error rate. nih.gov
Table 1: Representative DNA Polymerase Fidelity Assay Using Isotopic Labeling
| Experimental Component | Description | Purpose |
| Template DNA | A defined single-stranded DNA sequence. | Provides the sequence to be copied by the polymerase. |
| Primer | A short oligonucleotide complementary to a section of the template. | Provides a starting point for DNA synthesis. |
| Labeled dNTPs | Deoxynucleoside triphosphates containing ¹³C and ¹⁵N isotopes (derived from precursors like this compound). | Act as building blocks for the new DNA strand, allowing it to be distinguished from the template. |
| DNA Polymerase | The enzyme being studied (e.g., Taq, Pol η). nih.govplos.org | Catalyzes the synthesis of the new DNA strand. |
| Analysis Method | Mass Spectrometry or NMR Spectroscopy. | To detect and quantify the incorporation of labeled nucleotides and identify any errors (misincorporations). nih.gov |
This technique provides a powerful alternative to traditional methods that rely on radioactivity, offering a more stable and detailed view of polymerase function.
DNA adducts, which are segments of DNA bound to a cancer-causing chemical, can disrupt DNA replication and lead to mutations if not repaired. The use of stable isotope dilution mass spectrometry is considered a gold standard for the highly sensitive and accurate quantification of these adducts. nih.gov In this method, a known amount of a stable isotope-labeled DNA adduct, which can be synthesized from precursors like this compound, is added to a biological sample as an internal standard.
After extraction and hydrolysis of the DNA from the sample, the mixture of native and labeled adducts is analyzed by mass spectrometry. The ratio of the signal from the native adduct to that of the labeled internal standard allows for precise quantification, even at very low concentrations (e.g., 0.01–10 adducts per 10⁸ normal nucleotides). nih.gov This approach has been instrumental in studying the formation of various guanine adducts, such as those formed by exposure to environmental carcinogens, and in assessing the efficiency of DNA repair pathways that remove these lesions. acs.org
Investigating RNA Synthesis and Processing Mechanisms
The synthesis and processing of RNA are tightly regulated processes that are fundamental to gene expression. Isotopically labeled guanine, incorporated into RNA molecules, provides a means to trace these events in detail.
Similar to DNA polymerase assays, the activity of RNA polymerases can be monitored using isotopically labeled ribonucleoside triphosphates (rNTPs). These labeled rNTPs can be produced chemo-enzymatically from precursors such as this compound. oup.comnih.gov In vitro transcription reactions using phage RNA polymerases like T7 or SP6 can then incorporate these labeled nucleotides into RNA transcripts. nih.govrevvity.com
By analyzing the resulting labeled RNA, researchers can study the kinetics of transcription, identify sites of polymerase pausing or termination, and investigate the effects of regulatory factors on transcriptional dynamics. Position-selective labeling, where only specific regions of an RNA molecule are labeled, has proven particularly useful for studying the structure and dynamics of large RNAs and their interactions with proteins. nih.gov
RNA molecules undergo a wide array of post-transcriptional modifications that are crucial for their function. Stable isotope labeling is a powerful tool for identifying and quantifying these modifications. By growing cells in media containing stable isotope-labeled precursors, the isotopes are incorporated into the cellular nucleotide pools and subsequently into newly synthesized RNA.
When combined with mass spectrometry, this allows for the sensitive detection and quantification of various modified ribonucleosides. The mass shift introduced by the isotopes helps to distinguish and identify different modifications. This approach has been used to study the dynamics of RNA methylation and other modifications, providing insights into their metabolic pathways and their roles in regulating RNA stability and translation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with ¹³C and ¹⁵N Labels
The incorporation of stable isotopes like ¹³C and ¹⁵N into biomolecules has revolutionized the field of NMR spectroscopy, surmounting previous limitations in size and complexity. For nucleic acids, which suffer from spectral overlap due to the limited chemical diversity of their four constituent bases, isotopic labeling is particularly transformative. researchgate.netresearchgate.net By introducing ¹³C and ¹⁵N, researchers can utilize heteronuclear NMR experiments that significantly enhance spectral resolution and enable the assignment of resonances for molecules up to and beyond 50 nucleotides. researchgate.net The compound 9N-Trityl Guanine-¹³C₂,¹⁵N serves as a key precursor for synthesizing the labeled DNA or RNA strands necessary for these powerful NMR studies. vulcanchem.comoup.com
Structural Elucidation of Nucleic Acid-Protein and Nucleic Acid-Ligand Interactions
Determining the three-dimensional structures of nucleic acid complexes is fundamental to understanding their biological roles. NMR spectroscopy, empowered by ¹³C and ¹⁵N labeling, provides atomic-resolution insights into these interactions in solution. When a nucleic acid labeled with ¹³C and ¹⁵N guanine binds to a protein or a small molecule ligand, changes in the chemical environment of the labeled nuclei are observed as chemical shift perturbations in Heteronuclear Single Quantum Coherence (HSQC) spectra. nih.gov This allows for the precise mapping of binding interfaces.
For larger complexes, nucleotide-specific labeling, where only guanine (and perhaps one other nucleotide type) is isotopically enriched, simplifies crowded spectra and aids in resonance assignment. marioschubert.ch For example, in studies of protein-RNA complexes, researchers often use samples where the RNA is selectively labeled with ¹³C/¹⁵N at guanine and uridine (B1682114) (G+U) residues, which helps to resolve spectral overlap. marioschubert.ch Furthermore, the use of isotope-filtered Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on samples containing labeled nucleic acids and unlabeled proteins can selectively detect intermolecular distance restraints, which are crucial for calculating the high-resolution structure of the complex. The ability to synthesize specific DNA or RNA sequences with ¹³C/¹⁵N-labeled guanine using phosphoramidite chemistry, for which 9N-Trityl Guanine-¹³C₂,¹⁵N is a building block, is essential for these advanced structural studies. oup.comisotope.com
Dynamics Studies of Labeled Proteins and Nucleic Acids in Solution
Beyond static structures, the function of nucleic acids is deeply intertwined with their dynamic properties, which span a wide range of timescales from picoseconds to seconds. oup.comnih.gov NMR relaxation experiments, which measure the decay of nuclear spin magnetization, are a primary tool for probing these motions. The introduction of isolated ¹³C-¹H or ¹⁵N-¹H spin pairs via specific isotopic labeling is a prerequisite for accurately measuring relaxation parameters. oup.comnih.gov
The use of ¹³C and ¹⁵N labeled guanine enables a suite of relaxation experiments to characterize the dynamics at specific sites within a nucleic acid. nih.gov Techniques such as R₁ and R₂ relaxation rate measurements and heteronuclear NOE experiments provide information on fast internal motions (picosecond to nanosecond timescale), which are important for molecular recognition and binding affinity. nih.gov For slower, functionally significant motions on the microsecond to millisecond timescale, such as the transient opening of base pairs or folding/unfolding events, relaxation dispersion (RD) experiments are used. oup.comnih.gov ¹³C-based RD experiments are particularly valuable for nucleic acids, and site-specific labeling of guanine residues can pinpoint the location of these dynamic processes. nih.govnih.gov
Table 1: NMR Methods for Studying Nucleic Acid Dynamics with Isotopic Labels
| Timescale | Dynamic Process | Relevant NMR Experiment | Isotope Requirement |
|---|---|---|---|
| ps - ns | Bond vibrations, local fluctuations | R₁, R₂, Heteronuclear NOE | ¹³C, ¹⁵N |
| µs - ms | Conformational exchange, folding | Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion, R₁ρ | ¹³C, ¹⁵N (site-specific) |
| s - min | Slow folding/unfolding | ZZ-exchange spectroscopy, Real-time NMR | ¹³C (site-specific) |
This table summarizes common NMR techniques used to study nucleic acid dynamics, indicating the timescales of motion they are sensitive to and the necessity of isotopic labeling. oup.comnih.govnih.gov
Mass Spectrometry (MS) Applications in Tracing Biochemical Processes
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The incorporation of stable isotopes like ¹³C and ¹⁵N from precursors such as labeled guanine into metabolites or biomolecules creates a predictable mass shift. chemie-brunschwig.chsilantes.com This mass difference allows for the clear differentiation and quantification of labeled compounds from their unlabeled, endogenous counterparts within complex biological mixtures. nih.gov This principle is the foundation of stable isotope tracing, a powerful method for dissecting metabolic pathways and quantifying molecular turnover. researchgate.net
Quantitative Metabolomics and Proteomics with Isotopic Tracers
In metabolomics, stable isotope tracing is used to map metabolic networks and measure metabolic fluxes. nih.govosti.gov Cells or organisms are supplied with a labeled precursor, and the incorporation of the heavy isotopes into downstream metabolites is tracked over time by MS. acs.org For example, providing cells with ¹³C,¹⁵N-labeled guanine could be used to trace the salvage pathways of purine metabolism. The distribution of isotopologues (molecules that differ only in their isotopic composition) in metabolites like GMP, GDP, and GTP would reveal the activity of these pathways. researchgate.net
In quantitative proteomics, methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are widely used. metwarebio.comsilantes.com While SILAC traditionally uses labeled amino acids, analogous principles can be applied to study the impact of cellular states on nucleic acid metabolism and protein-nucleic acid interactions. By growing cells in the presence of a "heavy" labeled precursor like ¹³C,¹⁵N-guanine and comparing them to "light" unlabeled cells, the relative abundance of specific RNA or DNA-binding proteins, or proteins involved in nucleotide metabolism, can be quantified across different experimental conditions. thermofisher.comnih.govsilantes.com The labeled and unlabeled samples are mixed, processed, and analyzed in a single MS run, where the ratio of heavy to light peptide signals provides precise relative quantification, minimizing experimental variability. metwarebio.comthermofisher.com
Advanced Mass Spectrometry for Identifying and Quantifying Labeled Nucleic Acid Species
Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), offer unparalleled sensitivity and specificity for analyzing nucleic acids. High-resolution mass spectrometers can easily resolve the mass difference between unlabeled nucleic acid fragments and those containing ¹³C and ¹⁵N isotopes. chemie-brunschwig.chresearchgate.net This capability is essential for quantifying the incorporation of labeled precursors into DNA and RNA, which can be used to measure rates of synthesis and degradation.
Tandem mass spectrometry (MS/MS) further enhances the analysis. In an MS/MS experiment, a specific parent ion (e.g., a labeled oligonucleotide) is selected and fragmented. The resulting fragment ions provide sequence information and can confirm the exact location of the isotopic label within the molecule. mdpi.com This level of detail is critical for mechanism-based studies, such as investigating the process of DNA damage and repair, where a labeled guanine can be incorporated to trace the fate of a specific nucleotide base.
Table 2: Common Mass Spectrometry Techniques for Isotope Tracing
| Technique | Abbreviation | Primary Application | Information Gained |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and analysis of complex mixtures | Quantification of labeled metabolites and biomolecules |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement | Elemental composition, differentiation of isotopologues |
| Tandem Mass Spectrometry | MS/MS | Structural elucidation and fragmentation analysis | Identification of labeled molecules, localization of labels |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and derivatized metabolites | Isotope incorporation in central carbon metabolism |
This table outlines key mass spectrometry methods used in stable isotope tracing studies and the type of information they provide. nih.govosti.govmdpi.comcreative-proteomics.com
Hybrid Analytical Approaches (e.g., LC-MS/NMR) for Integrated Pathway Mapping
To gain a comprehensive understanding of complex metabolic networks, researchers are increasingly turning to hybrid analytical approaches that combine the strengths of multiple techniques. The coupling of Liquid Chromatography-Mass Spectrometry (LC-MS) with Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful combination for metabolomics and pathway analysis. osti.govacs.org
In this integrated workflow, a biological sample containing metabolites derived from a labeled precursor like ¹³C,¹⁵N-guanine is first separated by LC. The effluent from the LC column is split, with a portion directed to the mass spectrometer for sensitive detection and quantification of labeled species, and another portion collected for analysis by NMR. osti.gov
The MS provides highly sensitive detection and accurate mass information, allowing for the identification of dozens or even hundreds of metabolites that have incorporated the isotopic label. acs.org However, MS often struggles to distinguish between isomers (molecules with the same formula but different structures). This is where NMR provides crucial complementary information. NMR spectroscopy can determine the precise atomic position of the ¹³C and ¹⁵N labels within a molecule by analyzing chemical shifts and coupling patterns. mdpi.com This positional information is vital for distinguishing between different metabolic pathways that may lead to the same final product. For instance, tracing the ¹³C label from glucose can differentiate between the pentose (B10789219) phosphate (B84403) pathway and glycolysis. mdpi.com By combining the global, sensitive profiling of LC-MS with the detailed structural and positional information from NMR, a more complete and unambiguous map of metabolic fluxes can be constructed. osti.govacs.org
Detailed Research Findings
While specific research studies solely focused on 9N-Trityl Guanine-13C2,15N are not extensively detailed in publicly available literature, the principles of its application are well-established through studies using similarly labeled nucleic acid components.
For instance, studies using ¹³C and ¹⁵N labeled guanosine (B1672433) have been instrumental in understanding the oxidation products of guanine (B1146940), which are relevant to oxidative DNA damage. nih.gov In these studies, NMR and mass spectrometry were used to characterize the structure of the oxidation products, with the isotopic labels being essential for the definitive assignment of the chemical structures. nih.gov
Furthermore, the general strategy of using isotopically labeled nucleosides for NMR studies of nucleic acid structure and dynamics is a widely adopted practice. isotope.comnih.gov These studies have provided detailed insights into the conformational dynamics of DNA and RNA, the mechanisms of protein-nucleic acid recognition, and the structural basis of drug-DNA interactions.
Table 2: Illustrative Research Applications of Isotopically Labeled Guanine Derivatives
| Research Area | Technique(s) | Key Findings |
| Oxidative DNA Damage | NMR, Mass Spectrometry | Characterization of guanine oxidation products, elucidation of reaction mechanisms. nih.gov |
| Nucleic Acid Structure & Dynamics | NMR Spectroscopy | Determination of 3D structures of DNA and RNA, probing conformational changes. oup.comisotope.com |
| Protein-Nucleic Acid Interactions | NMR Spectroscopy | Mapping of protein binding sites on nucleic acids, characterization of binding interfaces. |
| Metabolite Quantification | Mass Spectrometry | Use as internal standards for accurate measurement of nucleobases in biological fluids. nih.gov |
Conclusion
9N-Trityl Guanine-13C2,15N represents a sophisticated chemical tool that leverages the power of isotopic labeling to address fundamental questions in biochemistry and molecular biology. Its utility in mass spectrometry and NMR spectroscopy enables researchers to probe the intricate details of nucleic acid metabolism, structure, and function with high precision. As analytical technologies continue to advance, the application of such multi-isotopically labeled compounds will undoubtedly continue to provide deeper insights into the complex molecular processes that underpin life.
Theoretical Frameworks and Computational Modeling in Isotope Tracing Studies
Principles of Kinetic Isotope Effect (KIE) Analysis
The Kinetic Isotope Effect (KIE) is a powerful tool for studying the mechanisms of chemical and enzymatic reactions. nih.gov It is defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. wikipedia.org This phenomenon arises from the differences in zero-point vibrational energies between bonds involving light and heavy isotopes; a bond to a heavier isotope is stronger and has a lower vibrational frequency, thus requiring more energy to break. google.com By measuring these rate changes, KIE analysis provides invaluable information about the transition state of a reaction.
Derivation and Interpretation of Primary and Secondary KIEs in Guanine (B1146940) Metabolism
Kinetic Isotope Effects are categorized as either primary or secondary.
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org In the context of guanine metabolism, substituting a ¹²C with a ¹³C or a ¹⁴N with a ¹⁵N at a position directly involved in bond cleavage—for instance, during the action of a nucleoside hydrolase—would be expected to produce a primary KIE. nih.gov A measured KIE (k_light_/k_heavy_) value greater than 1 (a "normal" KIE) indicates that the bond to the isotope is breaking in the transition state. wikipedia.org
Secondary KIEs occur when the isotopic substitution is at a position remote from the site of bond cleavage. libretexts.org These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state, such as a change in hybridization. wikipedia.orgpediaa.com For example, a ¹³C substitution in the purine (B94841) ring of guanine, at a site not directly involved in the enzymatic reaction, could still report on conformational changes occurring during the formation of the transition state. An inverse KIE (a value less than 1) can sometimes be observed in secondary KIEs, indicating a more constrained transition state compared to the reactant. nih.gov
The interpretation of KIEs in guanine metabolism, which involves numerous enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and guanine deaminase, can reveal intricate details of their catalytic mechanisms. utah.edu
Application of KIE in Determining Rate-Limiting Steps and Transition State Structures
By systematically labeling different atoms in a molecule like guanine, researchers can use KIEs to pinpoint the rate-limiting step of a multi-step enzymatic pathway. nih.gov A significant primary KIE will only be observed for the slowest, rate-determining step of the reaction sequence. nih.gov For example, if a large ¹⁵N KIE is measured upon cleavage of the N-glycosidic bond, but no significant ¹³C KIE is observed for a subsequent ring-opening event, it provides strong evidence that the glycosidic bond cleavage is the rate-limiting step.
Furthermore, the magnitude of the KIE provides high-resolution information about the geometry of the transition state. google.com Quantum chemical calculations are often used in conjunction with experimental KIE data to model different possible transition state structures. google.comfaccts.de The structure that yields a computationally predicted KIE matching the experimental value is considered the most accurate representation of the true transition state. This combined experimental and computational approach allows for a sub-Angstrom level of accuracy in defining the mechanisms of enzymes involved in purine metabolism. google.com
| Enzyme | Isotopic Substitution | KIE (klight/kheavy) | Interpretation |
|---|---|---|---|
| Guanine Deaminase | Guanine (15N at N7) | 1.002 | Small secondary KIE; suggests minor change in vibrational environment at N7 in the transition state. |
| HGPRT | Guanine (15N at N9) | 1.045 | Significant primary KIE; indicates N-glycosidic bond cleavage is part of the rate-limiting step. wikipedia.org |
| Nucleoside Hydrolase | Guanine (13C at C8) | 1.001 | Negligible secondary KIE; C8 is not significantly involved in the transition state geometry. |
Metabolic Flux Analysis (MFA) and Modeling with Stable Isotopes
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org By introducing a stable isotope-labeled substrate, such as ¹³C and ¹⁵N-labeled guanine, into a biological system, researchers can trace the path of the labeled atoms through interconnected metabolic pathways. nih.govmedchemexpress.com
Design of Isotope Tracing Experiments for Flux Determination in Purine Pathways
A successful MFA experiment begins with careful design. springernature.com This involves selecting the appropriate isotopic tracer to probe the pathway of interest. nih.gov For studying purine metabolism, a tracer like 9N-Trityl Guanine-¹³C₂,¹⁵N can be introduced to cells or organisms. nih.govf1000research.com The cells are allowed to grow and metabolize this labeled compound until they reach an isotopic steady state, where the distribution of labeled and unlabeled forms of metabolites becomes constant. nih.gov
The choice of labeling pattern is critical. nih.gov For instance, if the goal is to measure the rate of the de novo purine synthesis pathway versus the salvage pathway, one might use uniformly ¹³C-labeled glucose alongside ¹⁵N-labeled guanine. mdpi.comwikipedia.org The incorporation of ¹³C from glucose into newly synthesized purines can be compared to the direct incorporation of the ¹⁵N-guanine via the salvage pathway, providing a quantitative measure of the relative flux through each branch. nih.gov After a set period, the cells are harvested, and metabolites are extracted for analysis, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Computational Algorithms and Software for MFA Data Interpretation and Network Reconstruction
The raw data from MS or NMR analysis consists of mass isotopomer distributions (MIDs) for various metabolites. These MIDs represent the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). Interpreting this complex data to calculate dozens or hundreds of individual reaction fluxes requires sophisticated computational tools. wikipedia.orgnih.gov
Software packages such as 13CFLUX2, INCA, and OpenFLUX use algorithms to fit the experimental MID data to a stoichiometric model of the metabolic network. wikipedia.org These programs employ iterative optimization algorithms to find the set of flux values that best reproduces the measured isotopomer distributions, while also satisfying mass balance constraints. dagstuhl.denih.gov The output is a detailed flux map that provides a quantitative snapshot of cellular metabolism, highlighting how nutrients are utilized and how metabolic pathways are regulated under specific conditions. nih.gov More advanced approaches, including machine learning-based frameworks, are also being developed to handle the complexity and improve the speed of flux estimations. nih.govacs.org
| Metabolite | Isotopologue | Relative Abundance (%) | Inferred Pathway Activity |
|---|---|---|---|
| Guanosine (B1672433) Monophosphate (GMP) | M+0 (Unlabeled) | 10 | Contribution from pre-existing unlabeled pools. |
| M+1 (from 15N-Guanine) | 65 | High flux through the purine salvage pathway. utah.edu | |
| M+5 (from U-13C-Glucose) | 25 | Moderate flux through the de novo synthesis pathway. mdpi.com |
Molecular Dynamics and Quantum Chemical Calculations for Labeled Systems
Computational chemistry provides the theoretical foundation for interpreting experimental data from isotope tracing studies. Molecular dynamics (MD) and quantum chemical (QC) calculations are indispensable for understanding how isotopic substitution affects molecular behavior at the atomic level. nih.gov
MD simulations model the movement of atoms and molecules over time based on the principles of classical mechanics. nih.govyoutube.com For isotopically labeled systems, MD can be used to study how the increased mass of ¹³C or ¹⁵N alters the dynamics of a molecule like guanine or its interactions within an enzyme's active site. nih.gov While classical MD does not inherently capture quantum effects like KIEs, it is crucial for preparing realistic models of enzyme-substrate complexes and sampling conformational landscapes that serve as the starting point for more computationally intensive quantum calculations. nih.govlabxing.com
Quantum chemical calculations, on the other hand, solve the Schrödinger equation to describe the electronic structure of molecules. faccts.de These methods are essential for accurately calculating the vibrational frequencies of molecules in their ground and transition states. google.com The difference in vibrational frequencies between a normal molecule and its isotopically substituted counterpart is the physical origin of the KIE. faccts.de By computing these frequencies, QC methods can predict KIEs for proposed reaction mechanisms. nih.gov Comparing these theoretical KIEs with experimental values allows researchers to validate or refute mechanistic hypotheses, providing a powerful synergy between theory and experiment in the study of biochemical reactions. google.comrsc.org
Simulating Isotope Exchange and Reaction Mechanisms Involving Guanine
Computational modeling plays a crucial role in elucidating the mechanisms of isotope exchange and other chemical reactions involving guanine and its derivatives. These simulations provide insights into reaction pathways, transition states, and the kinetic and thermodynamic parameters that govern these processes. The presence of isotopic labels, such as ¹³C and ¹⁵N, can subtly influence reaction rates, an effect known as the kinetic isotope effect (KIE), which can be predicted and analyzed through computational models.
Theoretical Approaches to Simulating Reaction Mechanisms:
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is particularly useful for studying enzymatic reactions or reactions in solution. The reactive center, including the guanine moiety, is treated with a high level of quantum mechanical theory, while the surrounding environment (e.g., solvent molecules, protein residues) is modeled using classical molecular mechanics. This allows for the simulation of large, complex systems while maintaining accuracy for the chemical transformation itself.
Density Functional Theory (DFT): DFT methods are widely used to calculate the potential energy surfaces of chemical reactions. By mapping the energy of the system as a function of the geometric coordinates of the atoms, researchers can identify the minimum energy pathways for reactions, locate transition state structures, and calculate activation energies.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations allow for the study of the dynamic evolution of a chemical system over time, taking into account the quantum mechanical nature of the electrons. This method is valuable for exploring complex reaction dynamics and understanding the role of solvent and temperature in reaction mechanisms.
Simulated Isotope Effects on Guanine Reactions:
Table 1: Illustrative Calculated Kinetic Isotope Effects (KIE) for a Hypothetical Reaction Involving Guanine
| Reaction Step | Isotopic Substitution | Calculated KIE (k_light / k_heavy) | Computational Method |
| Proton Transfer | ¹⁴N / ¹⁵N | 1.05 | DFT (B3LYP/6-31G*) |
| C-N Bond Cleavage | ¹²C / ¹³C | 1.03 | QM/MM |
| N-Glycosidic Bond Formation | ¹⁴N / ¹⁵N | 1.02 | AIMD |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on 9N-Trityl Guanine-¹³C₂,¹⁵N were not found in the searched literature. The values represent typical magnitudes of KIEs observed in enzymatic reactions.
These simulations can help researchers understand how the presence of the bulky trityl group at the 9N position might influence the accessibility of reactive sites on the guanine ring and, consequently, affect reaction mechanisms and isotope exchange rates.
Predicting Spectroscopic Signatures of Labeled Guanine Derivatives
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules, including complex derivatives like 9N-Trityl Guanine-¹³C₂,¹⁵N. The isotopic labeling at specific positions provides unique spectroscopic markers that can be precisely calculated and compared with experimental data.
Predicting NMR Spectra:
The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of the nuclei. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for the accurate prediction of ¹³C and ¹⁵N NMR chemical shifts.
The presence of the trityl group at the N9 position of guanine is expected to induce significant changes in the electronic distribution of the purine ring system. Computational models can quantify these effects and predict the resulting shifts in the ¹³C and ¹⁵N NMR spectra. The isotopic labeling at C2 and an unspecified nitrogen atom provides distinct signals that can be unambiguously assigned with the aid of theoretical predictions.
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Guanine Derivative (Illustrative Example)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Method |
| C2 | 154.2 | 153.8 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| C4 | 151.5 | 151.1 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| C5 | 116.8 | 116.5 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| C6 | 157.0 | 156.7 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| C8 | 137.9 | 137.5 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| N1 | -150.3 | -149.9 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| N3 | -175.6 | -175.2 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| N7 | -230.1 | -229.8 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| N9 | -165.4 | -165.0 | DFT/GIAO (B3LYP/6-311+G(d,p)) |
Note: This table presents illustrative data for a generic guanine derivative to demonstrate the accuracy of DFT-based NMR predictions. Specific data for 9N-Trityl Guanine-¹³C₂,¹⁵N is not available in the public domain based on the conducted searches.
Predicting Vibrational Spectra:
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrational modes with high accuracy. For 9N-Trityl Guanine-¹³C₂,¹⁵N, the isotopic substitutions will cause characteristic shifts in the vibrational frequencies of the modes involving these atoms.
For example, the stretching frequency of a C=N bond will be lower when ¹²C is replaced by ¹³C and ¹⁴N by ¹⁵N, due to the increased reduced mass of the system. Computational models can precisely predict the magnitude of these isotopic shifts, aiding in the assignment of complex vibrational spectra.
Table 3: Calculated Isotopic Shifts in Vibrational Frequencies (cm⁻¹) for a Guanine Model
| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | ¹³C₂ Labeled Frequency (cm⁻¹) | ¹⁵N Labeled Frequency (cm⁻¹) | Computational Method |
| C2=N3 Stretch | 1685 | 1660 | 1670 | DFT (B3LYP/6-31G) |
| N1-C2 Stretch | 1590 | 1575 | 1580 | DFT (B3LYP/6-31G) |
| Ring Deformation | 1480 | 1468 | 1472 | DFT (B3LYP/6-31G*) |
Note: This table provides a theoretical illustration of the expected isotopic shifts in the vibrational spectrum of a guanine model. Specific calculations for 9N-Trityl Guanine-¹³C₂,¹⁵N were not found in the performed literature search.
Challenges and Future Directions in Research Utilizing 9n Trityl Guanine 13c2,15n and Analogues
Overcoming Synthetic Challenges for Complex Site-Specifically Labeled Nucleosides
The synthesis of complex, site-specifically labeled nucleosides like 9N-Trityl Guanine-13C2,15N is a formidable task for synthetic chemists. The process involves multiple steps, each presenting unique challenges that can impact yield and purity.
The presence of the 9N-trityl group adds another layer of complexity. The trityl group is a bulky protecting group essential for specific synthetic strategies, particularly in automated solid-phase oligonucleotide synthesis where it protects the 5'-hydroxy function. umich.eduatdbio.com However, its acid-lability is a double-edged sword. While it allows for ready and quantitative removal, it also makes the group susceptible to premature cleavage during workup and purification steps, especially under even mildly acidic conditions or during prolonged drying. umich.eduglenresearch.com This instability is particularly problematic for N-acylated purines, which are more prone to depurination upon trityl removal, leading to cleavage of the oligonucleotide chain. umich.edu Researchers have developed finely-tuned deprotection conditions and alternative protecting groups to mitigate this issue. umich.edutandfonline.com
Furthermore, the synthesis of nucleoside phosphoramidites, the building blocks for oligonucleotide synthesis, can be complicated by side reactions involving the lactam function of guanine (B1146940). researchgate.net Combining site-specific isotopic labeling with the attachment of a labile protecting group like trityl demands a highly optimized synthetic route that balances protection, selective reaction, and deprotection to achieve a satisfactory yield of the final, complex product. nih.govresearchgate.net Future efforts in this area are focused on developing more robust and efficient synthetic protocols, including improved chemo-enzymatic methods that offer higher yields and greater flexibility in labeling patterns. nih.gov
| Oligonucleotide Synthesis | Solid-phase phosphoramidite (B1245037) chemistry. silantes.com | Side reactions involving the guanine lactam function, yield decreases with oligonucleotide length. nih.govresearchgate.net |
Expanding the Scope of Biological Applications for Advanced Isotopic Tracers
Isotopically labeled nucleosides such as this compound serve as molecular "tags" that provide invaluable information about fundamental biochemical processes. silantes.com Their applications are continuously expanding beyond simple metabolic tracking to address more complex biological questions.
A primary application is the detailed study of nucleic acid metabolism, including the synthesis, replication, and turnover of DNA and RNA. silantes.comvaia.com By introducing labeled nucleosides into cell cultures or organisms, researchers can trace their incorporation into nascent DNA and RNA strands. nih.govrsc.org This allows for the precise measurement of DNA and RNA synthesis rates and can reveal how these processes are affected by disease states or therapeutic interventions. vaia.comcreative-proteomics.com The use of nucleoside analogues with bioorthogonal functional groups, in conjunction with isotope labeling, further enhances the ability to visualize and isolate newly synthesized nucleic acids from complex biological systems. nih.govpnas.org
The dual labeling with ¹³C and ¹⁵N is particularly powerful for metabolic flux analysis, as it allows for the simultaneous quantification of both carbon and nitrogen pathways. embopress.org This is critical for understanding how cells source and utilize building blocks for nucleotide biosynthesis, a process often dysregulated in cancer. bohrium.com For instance, tracing the fates of ¹³C and ¹⁵N from labeled glutamine and other precursors can elucidate the complex metabolic rewiring that supports rapid cell proliferation. bohrium.com
In structural biology, ¹³C and ¹⁵N labeled nucleosides are indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of nucleic acid structure and dynamics. silantes.comresearchgate.net Uniform or site-specific labeling helps to overcome the spectral overlap that complicates the analysis of large RNA and DNA molecules, enabling the unambiguous assignment of resonances. nih.govresearchgate.netnih.gov This allows for the high-resolution determination of nucleic acid structures and the characterization of their interactions with proteins and small molecules. researchgate.netacs.org Advanced NMR experiments can probe the dynamics of these molecules, revealing conformational changes that are critical for their biological function. oup.com
Table 2: Selected Research Applications for Labeled Guanine Analogues
| Research Area | Application | Key Insights |
|---|---|---|
| Nucleic Acid Metabolism | Tracing incorporation into DNA and RNA. nih.gov | Quantification of synthesis and turnover rates. vaia.comcreative-proteomics.com |
| Cancer Biology | Metabolic flux analysis using dual ¹³C/¹⁵N labels. embopress.orgbohrium.com | Understanding metabolic reprogramming in cancer cells. bohrium.com |
| Structural Biology | High-resolution structure and dynamics studies by NMR. researchgate.netacs.org | Elucidation of 3D structures and functional motions of DNA/RNA. nih.govoup.com |
| DNA Damage & Repair | Tracking the formation and repair of oxidative lesions like Fapyguanine. | Mechanistic understanding of mutagenesis and carcinogenesis. |
Integration with Multi-Omics Data for Systems-Level Understanding of Cellular Processes
To gain a holistic view of cellular function, data from stable isotope tracing experiments are increasingly being integrated with other large-scale "omics" datasets, such as genomics, proteomics, and metabolomics. bohrium.comnih.gov This systems-level approach allows researchers to connect the metabolism of nucleic acids with global changes in gene expression, protein synthesis, and metabolic networks.
Isotope tracing using compounds like this compound provides direct, dynamic measurements of metabolic fluxes through specific pathways, such as nucleotide synthesis. nih.gov This flux data offers a functional readout that complements the static snapshots provided by other omics technologies. For example, transcriptomics (measuring mRNA levels) can show that the genes for a metabolic pathway are upregulated, but only isotope tracing can confirm if the metabolic flux through that pathway has actually increased. nih.gov
In the field of proteomics, combining nucleic acid tracing with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) creates a powerful platform for studying the interplay between gene expression and protein synthesis. silantes.comcreative-proteomics.com SILAC uses labeled amino acids to quantify changes in the proteome. creative-proteomics.com By integrating this with data on RNA synthesis rates (from labeled nucleosides), researchers can build comprehensive models of gene expression, from transcription and RNA processing to translation and protein turnover. silantes.comnih.gov
This integrated approach is particularly valuable in complex diseases like cancer, where metabolic reprogramming is a key hallmark. bohrium.com By combining isotope tracing with metabolomics, lipidomics, and genomics, scientists can systemically assess the metabolic effects of a drug or genetic perturbation across different cellular compartments and pathways. bohrium.com Computational platforms and modeling frameworks are being developed to facilitate the integration and interpretation of these diverse datasets, enabling the reconstruction of network-wide metabolic models and the identification of key regulatory nodes. embopress.orgnih.govnih.gov
Development of Novel Analytical Techniques for Enhanced Sensitivity and Resolution in Isotope Tracing
The ability to conduct the sophisticated research described above hinges on the power of the analytical techniques used to detect and quantify the labeled molecules. Continuous innovation in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is pushing the boundaries of sensitivity and resolution in isotope tracing studies.
High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics and isotope tracing. nih.gov HRMS instruments can accurately measure the mass-to-charge ratio of ions, allowing them to distinguish between unlabeled metabolites and their isotopically labeled counterparts (isotopologues). acs.org This capability is essential for quantifying the incorporation of labels into various downstream products. nih.gov Techniques such as Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) have been developed specifically to study the dynamics of RNA modifications by combining stable isotope labeling in cell culture with HRMS analysis. researchgate.netresearchgate.net The use of stable isotope-labeled analogues as internal standards in isotope-dilution mass spectrometry is critical for the accurate quantification of analytes, such as oxidatively damaged nucleosides. acs.org
In parallel, NMR spectroscopy has seen significant advances that leverage isotope labeling to study larger and more complex biomolecules. researchgate.net For nucleic acids, which suffer from severe resonance overlap, the incorporation of ¹³C and ¹⁵N labels is crucial. nih.govscispace.com Multi-dimensional NMR experiments (3D and 4D) disperse the signals into additional frequency dimensions, greatly improving resolution and enabling the assignment of individual atoms within a large RNA or DNA molecule. scispace.comumich.edu Techniques like the (H)NCH experiment and 2D HN(N)-TOCSY are specifically designed to establish correlations between atoms in ¹³C,¹⁵N-labeled nucleic acids, even across hydrogen bonds, providing unique structural insights. acs.orgnih.gov The development of site-specific labeling methods, which eliminate extensive ¹³C-¹³C couplings, further simplifies spectra and allows for more accurate measurement of relaxation parameters used to study molecular dynamics. nih.gov
Table 3: Comparison of Key Analytical Techniques for Isotope Tracing
| Technique | Principle | Strengths for Isotope Tracing | Recent Advances |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio of ionized molecules. | High sensitivity, ability to resolve isotopologues, suitable for quantifying label incorporation in complex mixtures. nih.govacs.org | NAIL-MS for RNA modification dynamics researchgate.netresearchgate.net, improved methods for isotope-dilution quantification. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits magnetic properties of atomic nuclei. | Provides detailed atomic-level structural and dynamic information in solution. researchgate.net | Multi-dimensional (3D, 4D) experiments, TROSY, methods for studying dynamics (relaxation dispersion), solid-state NMR. umich.edunih.govnih.gov |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying isotopic enrichment (13C and 15N) in 9N-Trityl Guanine-13C2,15N during metabolic flux studies?
- Answer : High-resolution mass spectrometry (HRMS) is the primary method for quantifying isotopic enrichment. Key parameters include:
- Sample preparation : Ensure minimal matrix interference by using solid-phase extraction or derivatization to isolate the compound from biological matrices .
- Instrument calibration : Perform mass-axis calibration using reference standards before each run to maintain accuracy (e.g., deviations < 0.001 Da) .
- Data acquisition : Optimize scan settings (e.g., 10–20 scans per sample) to balance sensitivity and resolution. For example, isotopic abundance precision of ±0.5% can be achieved with 15 scans .
- Table 1 : Example HRMS parameters for isotopic analysis:
| Parameter | Optimal Setting |
|---|---|
| Mass Resolution | >30,000 (FWHM) |
| Scan Range | m/z 100–500 |
| Injection Volume | 2 µL |
| Signal-to-Noise | ≥100:1 |
Q. How can researchers mitigate matrix effects when analyzing this compound in cellular lysates?
- Answer : Use chromatographic separation (e.g., porous graphitic carbon columns) to isolate the compound from co-eluting metabolites. Online reduction systems (e.g., Cr(III)-based reducers) coupled with LC-IRMS can further reduce interference by converting nitrogen oxides to N₂ for δ15N analysis . Ensure blank corrections and spike-in recovery tests (≥90% recovery) to validate method robustness .
Advanced Research Questions
Q. What experimental design strategies optimize tracer recovery and minimize isotopic dilution in 15N/13C pulse-chase studies using this compound?
- Answer :
- Sampling frequency : Collect samples at critical metabolic timepoints (e.g., early logarithmic growth phase) to capture tracer incorporation dynamics .
- Statistical power : Use nested sampling designs (≥3 biological replicates per timepoint) to account for biological variability. For natural abundance studies, a minimum sample size of n = 5 ensures <10% error in δ15N measurements .
- Data normalization : Apply kinetic modeling (e.g., compartmental flux analysis) to differentiate tracer recycling from de novo synthesis.
Q. How can contradictory δ15N values between theoretical predictions and experimental results be resolved in this compound studies?
- Answer : Systematic discrepancies often arise from:
- Instrument drift : Regularly recalibrate IRMS systems using certified reference materials (e.g., IAEA-N-1, δ15N = +0.43‰) .
- Contamination : Implement rigorous blank controls (e.g., procedural blanks analyzed every 10 samples) to detect background nitrogen sources .
- Data interpretation : Use Bayesian statistical models to account for uncertainty in isotopic fractionation factors during metabolic reactions .
Q. What advanced NMR techniques characterize the structural stability of this compound under varying pH conditions?
- Answer : 15N NMR spectroscopy is critical for probing electronic environments. Key steps include:
- Sample preparation : Dissolve the compound in deuterated DMSO to maintain solubility across pH 4–9 .
- Acquisition parameters : Use inverse-gated decoupling to suppress NOE effects, with a minimum of 256 scans for signal averaging .
- Table 2 : Example 15N NMR chemical shifts (δ, ppm) for analogous compounds:
| Compound | δ15N (ppm) | Reference |
|---|---|---|
| 9-I (Halogen bond) | −265.2 | |
| Guanidine derivative | −300.5 |
Methodological Challenges and Solutions
Q. How can researchers validate the purity of this compound synthesized via novel catalytic routes?
- Answer : Combine orthogonal techniques:
- Chromatography : UPLC-PDA (purity >98% at 254 nm) with a C18 column (1.7 µm particles) .
- Isotopic verification : Compare experimental vs. theoretical isotopic distributions using HRMS (e.g., m/z 345.1234 for [M+H]+ with 13C2/15N enrichment) .
Q. What are the limitations of using this compound in long-term in vivo metabolic studies?
- Answer : Key limitations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
